molecular formula C16H18ClNO B5773725 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine

1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine

Cat. No.: B5773725
M. Wt: 275.77 g/mol
InChI Key: NHEFBAPEKYQPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine, also known as JNJ-42153605, is a novel compound that has been developed as a potential therapeutic agent for various medical conditions. This compound is a selective antagonist of the kappa opioid receptor, which plays an important role in pain management, mood regulation, and addiction.

Mechanism of Action

1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine is a selective antagonist of the kappa opioid receptor, which is one of the three main opioid receptors in the body. The kappa opioid receptor plays a role in pain management, mood regulation, and addiction. By blocking the kappa opioid receptor, this compound can reduce pain sensitivity, improve mood, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to reduce pain sensitivity by blocking the kappa opioid receptor. The compound has also been shown to improve mood and reduce anxiety-like behavior in animal models. Additionally, the compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other opioid receptors in the body. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine. One direction is to further investigate its potential use in the treatment of neuropathic pain, inflammatory pain, and chemotherapy-induced neuropathy. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, researchers can investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the safety and efficacy of this compound in clinical trials for various medical conditions.

Synthesis Methods

The synthesis of 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine involves several steps. The first step is the reaction between 4-chloro-1-naphthol and ethylene oxide to form 2-(4-chloro-1-naphthyloxy)ethanol. The second step is the reaction between 2-(4-chloro-1-naphthyloxy)ethanol and pyrrolidine in the presence of a catalyst to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine has been extensively studied in preclinical models for various medical conditions, including pain, depression, anxiety, and addiction. The compound has shown promising results in reducing pain sensitivity, improving mood, and reducing drug-seeking behavior in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain, inflammatory pain, and chemotherapy-induced neuropathy.

Properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-12-11-18-9-3-4-10-18/h1-2,5-8H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEFBAPEKYQPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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